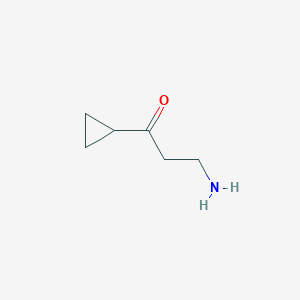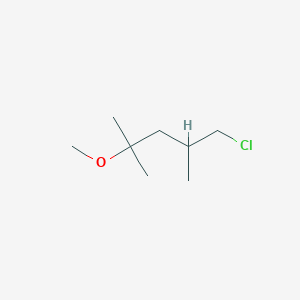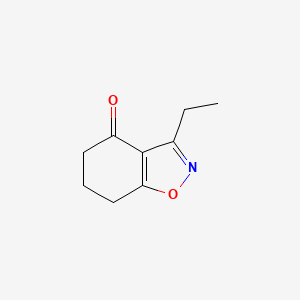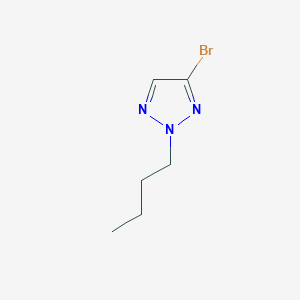![molecular formula C7H6BrN3O B13188186 6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B13188186.png)
6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 1st position of the imidazo[1,2-a]pyrimidine ring system. The imidazo[1,2-a]pyrimidine scaffold is known for its wide range of biological activities and is often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
The synthesis of 6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyrimidine with α-bromoacetophenone in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amino derivative.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine ring can participate in cyclization reactions to form fused ring systems, which can further enhance its biological activity.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in biological studies to understand its interaction with different biological targets, such as enzymes and receptors. It serves as a tool compound for probing the structure-activity relationships of imidazo[1,2-a]pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyrimidine ring system play crucial roles in binding to these targets, leading to modulation of their activity. For example, the compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one can be compared with other similar compounds, such as:
6-Chloro-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one: This compound has a chlorine atom instead of a bromine atom at the 6th position. The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
1-Methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one: This compound lacks the bromine atom at the 6th position. The absence of the bromine atom can affect the compound’s ability to undergo substitution reactions and its overall biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H6BrN3O |
|---|---|
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
6-bromo-1-methylimidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H6BrN3O/c1-10-2-3-11-6(12)5(8)4-9-7(10)11/h2-4H,1H3 |
Clé InChI |
ROXJCJNWNVTCNN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN2C1=NC=C(C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)



![1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)




![(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine](/img/structure/B13188173.png)
![4-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13188188.png)
